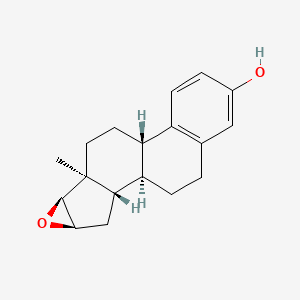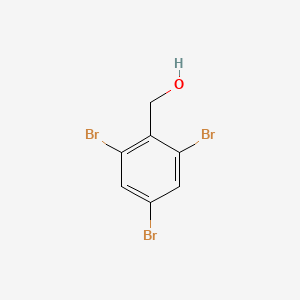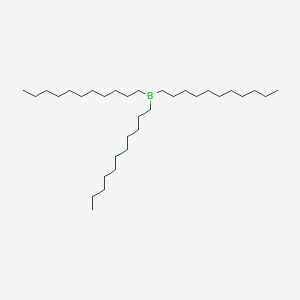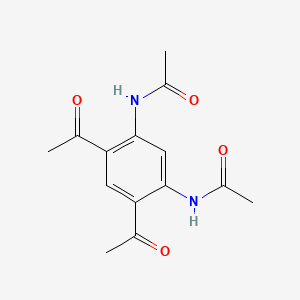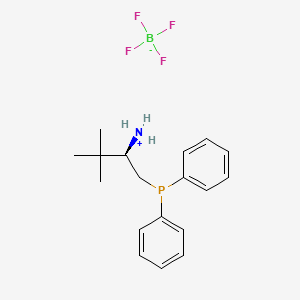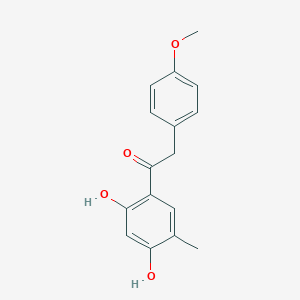
1,5-Dimethylcyclohexa-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,3-diene, where two methyl groups are substituted at the 1 and 5 positions of the cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the catalytic hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne, which can be prepared from 1,5-hexadiyne through a series of steps including halogenation and dehydrohalogenation. The hydrogenation reaction is usually carried out using a palladium or platinum catalyst under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. One such method is the selective hydrogenation of 1,5-dimethylcyclohexa-1,3-diyne using a supported metal catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and catalyst activity.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Hydrogenation of the diene can yield 1,5-dimethylcyclohexane. Catalysts such as palladium on carbon or platinum oxide are typically used.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the double bonds. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or m-chloroperbenzoic acid in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or epoxides.
Reduction: Formation of 1,5-dimethylcyclohexane.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,5-Dimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-dimethylcyclohexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The compound’s double bonds can participate in electrophilic addition, nucleophilic addition, and cycloaddition reactions. The presence of methyl groups at the 1 and 5 positions can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
1,5-Dimethylcyclohexa-1,3-diene can be compared with other similar compounds such as:
Cyclohexa-1,3-diene: Lacks the methyl substitutions, resulting in different reactivity and physical properties.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, leading to variations in chemical behavior.
1,5-Dimethylcyclohexa-1,4-diene: Different positioning of double bonds affects the compound’s reactivity and applications.
Propiedades
Número CAS |
1453-17-4 |
|---|---|
Fórmula molecular |
C8H12 |
Peso molecular |
108.18 g/mol |
Nombre IUPAC |
1,5-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-7-4-3-5-8(2)6-7/h3-5,7H,6H2,1-2H3 |
Clave InChI |
KIHPDGGDZZCYBT-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
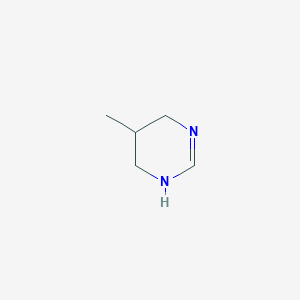

![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)

![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
